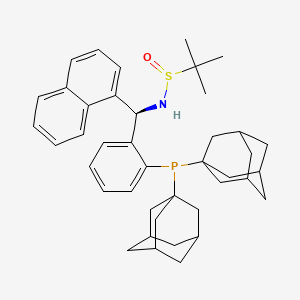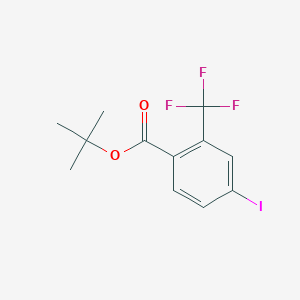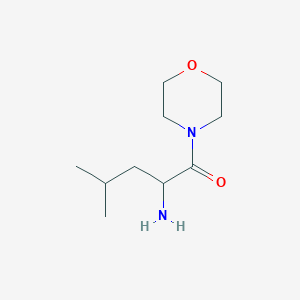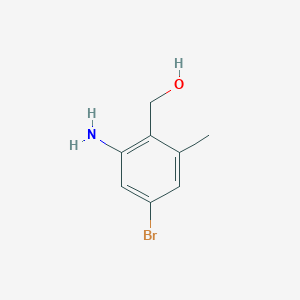
(2-Amino-4-bromo-6-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-bromo-6-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromo-6-methylphenyl)methanol typically involves the bromination of 2-amino-6-methylphenol followed by a reduction reaction. The bromination is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The resulting 2-amino-4-bromo-6-methylphenol is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-bromo-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-amino-4-bromo-6-methylbenzaldehyde.
Reduction: Formation of 2-amino-6-methylphenylmethanol.
Substitution: Formation of 2-amino-4-methoxy-6-methylphenylmethanol.
Aplicaciones Científicas De Investigación
(2-Amino-4-bromo-6-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-bromo-6-methylphenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. Further research is needed to fully elucidate the molecular pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-bromo-6-methylphenol): Similar structure but lacks the hydroxyl group on the methanol moiety.
(2-Amino-4-chloro-6-methylphenyl)methanol: Similar structure with chlorine instead of bromine.
(2-Amino-4-bromo-6-ethylphenyl)methanol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2-Amino-4-bromo-6-methylphenyl)methanol is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
(2-amino-4-bromo-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4,10H2,1H3 |
Clave InChI |
GNMQYOWZHUSWFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


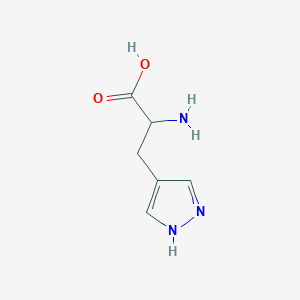
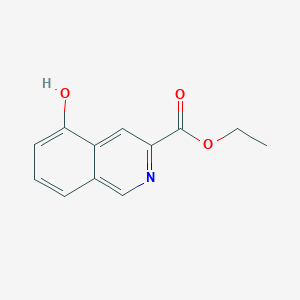
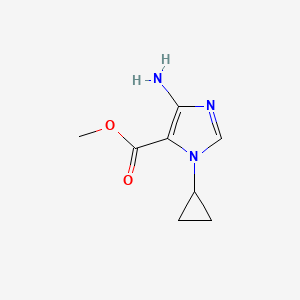
![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
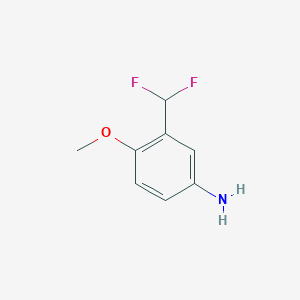

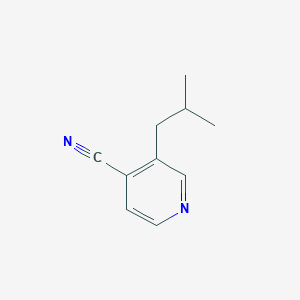

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
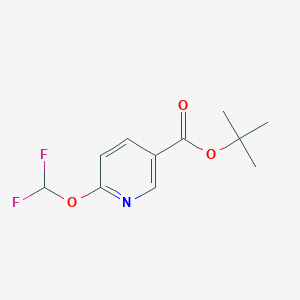
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
